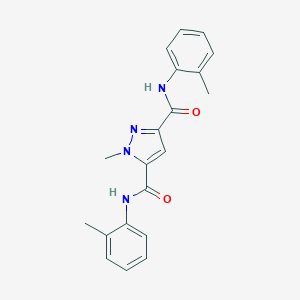![molecular formula C17H17N5O3 B447220 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B447220.png)
5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes a pyrazole ring, amino group, cyano group, and dimethoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under basic conditions.
Attachment of the dimethoxyphenyl group: This can be done through a Heck reaction or Suzuki coupling, using palladium catalysts.
Final functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
化学反応の分析
Types of Reactions
5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-cancer agent and anti-inflammatory drug.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases, and receptors such as G-protein coupled receptors (GPCRs).
Pathways Involved: Inhibition of signaling pathways involved in cell proliferation and inflammation, such as the MAPK/ERK pathway and NF-κB pathway.
類似化合物との比較
Similar Compounds
5-amino-3-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a diethylamino group instead of a dimethoxyphenyl group.
5-amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a phenyl group instead of a hydroxyethyl group.
Uniqueness
The uniqueness of 5-AMINO-3-[(Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and dimethoxyphenyl groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development .
特性
分子式 |
C17H17N5O3 |
|---|---|
分子量 |
339.3g/mol |
IUPAC名 |
5-amino-3-[(Z)-1-cyano-2-(3,4-dimethoxyphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H17N5O3/c1-24-14-4-3-11(8-15(14)25-2)7-12(9-18)16-13(10-19)17(20)22(21-16)5-6-23/h3-4,7-8,23H,5-6,20H2,1-2H3/b12-7+ |
InChIキー |
YABLXOCXXRPJRR-KPKJPENVSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B447140.png)
![4-[3-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B447142.png)
![5-[(2,3-Dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B447143.png)
![4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde)](/img/structure/B447144.png)
![2-[1-(1H-indol-3-yl)ethylidene]malononitrile](/img/structure/B447145.png)
![4-[(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B447148.png)
![4-Ethoxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447149.png)
![3-(Butylsulfanyl)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447150.png)
![1,4-Dimethyl-5-{[4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B447153.png)

![4-{[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}-3-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B447155.png)
![4,6-dimethyl-3-[3-(4-methylphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B447159.png)
![2-{[(2-Methoxy-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447160.png)
